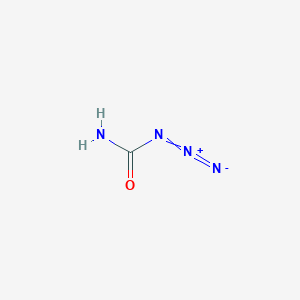

Carbamoyl azide

Description

Historical Context and Evolution of Carbamoyl (B1232498) Azide (B81097) Research

The study of carbamoyl azides dates back to the late 19th century. Initial investigations into their chemistry were closely linked with the broader exploration of organic azides and rearrangement reactions.

Early Discovery: The first explorations into the chemistry of carbamoyl azides were conducted in the 1890s by chemists Curtius and Burkhardt. uq.edu.au Their work involved studying the decomposition of phenylcarbamoyl azide upon heating, noting the formation of molecular nitrogen and a complex mixture of products. uq.edu.au These early studies laid the groundwork for understanding the fundamental reactivity of this class of compounds, particularly their propensity to undergo rearrangement.

Elucidation of Mechanism: For many decades, the precise mechanism of carbamoyl azide decomposition was a subject of debate. The process is a variant of the renowned Curtius rearrangement, which involves the thermal or photochemical decomposition of acyl azides to isocyanates. uq.edu.aumasterorganicchemistry.com A key question was whether the reaction proceeded through a concerted mechanism or a stepwise pathway involving a discrete carbamoylnitrene intermediate (R₂N−C(=O)N). uq.edu.au It was not until much later that advanced spectroscopic techniques, specifically matrix-isolation studies involving photolysis, allowed for the direct observation of the elusive carbamoylnitrene, confirming that the stepwise pathway is at least a competing process. uq.edu.au

Evolution of Synthetic Methods: The evolution of carbamoyl azide synthesis reflects the broader progress in synthetic organic chemistry. Early, traditional methods for their preparation often presented significant challenges. acs.org These methods included:

The diazotization of semicarbazides. acs.org

The reaction of isocyanates with the highly toxic and explosive hydrazoic acid. acs.org

The treatment of carbamoyl chlorides with sodium azide. acs.org These routes were often hampered by low yields, harsh reaction conditions, and the use of hazardous reagents, which limited the utility of carbamoyl azides, especially for sensitive substrates. acs.orgacs.org

The quest for milder, safer, and more efficient protocols has led to the development of numerous modern synthetic strategies. Recent decades have seen a surge in innovative methods, including:

Radical Azidonation: The conversion of aldehydes to carbamoyl azides using reagents like iodine azide, a process that can be performed more safely and efficiently in continuous flow microreactors. beilstein-journals.org

Catalytic Approaches: The development of transition-metal-catalyzed reactions, such as the palladium-catalyzed azidocarbonylation of haloarenes using N-formylsaccharin as a solid carbon monoxide source. researchgate.netthieme-connect.com Iron-catalyzed azidation of redox-active esters has also emerged as a powerful technique. researchgate.netthieme-connect.com

Mild One-Pot Syntheses: Methods that allow for the one-pot synthesis of carbamoyl azides from primary amines and carbon dioxide under mild conditions have been developed, avoiding the need for unstable intermediates. acs.org

Iodine(III)-Mediated Reactions: A metal-free approach using iodine(III) reagents to promote the cross-coupling of isocyanides with trimethylsilyl (B98337) azide (TMSN₃) has provided a rapid and high-yielding route to a diverse range of carbamoyl azides. acs.orgnih.gov

This progression from hazardous, low-yielding reactions to sophisticated, catalytic, and mild procedures has significantly expanded the accessibility and applicability of carbamoyl azides in research.

Significance in Modern Organic Synthesis and Nitrogen Chemistry

Carbamoyl azides are recognized as pivotal intermediates and versatile building blocks in modern organic synthesis, primarily due to their ability to serve as precursors for a variety of nitrogen-containing functional groups. researchgate.net Their significance stems from several key reaction pathways.

Precursors to Isocyanates: The most prominent application of carbamoyl azides is their conversion to isocyanates via the Curtius rearrangement. masterorganicchemistry.comsmolecule.com This transformation involves the loss of dinitrogen gas upon heating or irradiation, followed by the migration of the amino group to the carbonyl carbon. uq.edu.aumasterorganicchemistry.com The resulting isocyanates are highly reactive electrophiles that can be readily trapped by various nucleophiles.

Synthesis of Ureas, Carbamates, and Amines: The isocyanates generated from carbamoyl azides are not typically isolated but are used in situ to create other valuable compounds.

Reaction with amines leads to the formation of unsymmetrical ureas, a common motif in pharmaceuticals and biologically active molecules. acs.org

Reaction with alcohols yields carbamates, which are important protecting groups for amines and are also found in various functional materials. masterorganicchemistry.com

Hydrolysis of the isocyanate produces an unstable carbamic acid, which decarboxylates to furnish a primary amine. masterorganicchemistry.com

Direct C-H Amidation: Beyond the Curtius rearrangement, carbamoyl azides have been employed as nitrogen sources in transition-metal-catalyzed C-H amidation reactions. For instance, iridium-catalyzed reactions allow for the direct formation of C-N bonds, providing a streamlined route to complex urea (B33335) derivatives with only dinitrogen as a byproduct. acs.org This strategy is valuable for the late-stage functionalization of complex molecules. researchgate.net

Nitrene Insertion Reactions: The carbamoylnitrene intermediate, formed during the decomposition of carbamoyl azides, can participate in nitrene insertion reactions, further expanding their synthetic utility. researchgate.net

The following table summarizes selected modern synthetic methods for preparing carbamoyl azides, highlighting the diversity of approaches and their efficiency.

| Synthetic Method | Key Reagents | Substrates | Typical Yield | Reference(s) |

| Iodine(III)-Mediated Cross-Coupling | Isocyanide, TMSN₃, PhI(OAc)₂ | Aromatic & Aliphatic Isocyanides | 56-85% | nih.gov, acs.org |

| Iron-Catalyzed Azidation | N-Hydroxy Phthalimide (NHP) Ester, TMSN₃, Ferric Acetate | Aryl & Alkyl NHP Esters | up to 91% | researchgate.net, thieme-connect.com |

| Palladium-Catalyzed Azidocarbonylation | Haloarene, Sodium Azide, N-Formylsaccharin, Pd(OAc)₂ | Haloarenes | Good to Excellent | researchgate.net |

| Direct Synthesis from Amines | Primary Amine, CO₂, Diphenylphosphoryl Azide (DPPA) | Primary Amines | High to Excellent | acs.org |

| Radical Azidonation in Flow | Aromatic Aldehyde, Iodine Azide | Aromatic Aldehydes | up to 67% | beilstein-journals.org |

This versatility makes carbamoyl azides indispensable tools in fields ranging from pharmaceutical development, where they facilitate the synthesis of novel drug candidates, to materials science. researchgate.netsmolecule.com Their ability to efficiently introduce nitrogen-containing functionalities under increasingly mild conditions ensures their continued importance in the landscape of modern chemistry.

Structure

3D Structure

Properties

CAS No. |

13125-56-9 |

|---|---|

Molecular Formula |

CH2N4O |

Molecular Weight |

86.05 g/mol |

IUPAC Name |

carbamoyl azide |

InChI |

InChI=1S/CH2N4O/c2-1(6)4-5-3/h(H2,2,6) |

InChI Key |

BLNJZMQZYXWQGM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Carbamoyl Azides

Synthesis from Redox-Active Esters

Redox-active esters, particularly those derived from N-hydroxyphthalimide (NHP), have emerged as versatile starting materials for accessing carbamoyl (B1232498) azides through both iron-catalyzed and metal-free pathways.

A convenient and efficient method for producing carbamoyl azides involves the iron-catalyzed azidation of N-hydroxyphthalimide (NHP) esters. organic-chemistry.orgthieme-connect.de This approach demonstrates good substrate scope and tolerance for various functional groups, accommodating both aryl C(sp²) and alkyl C(sp³) carbon sources. researchgate.net The reaction typically utilizes an iron catalyst and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source. thieme-connect.deresearchgate.net Mechanistic studies have pointed to a two-stage process for this transformation. organic-chemistry.org This method provides a reliable route for constructing the critical C-N bond. researchgate.net

Table 1: Iron-Catalyzed Synthesis of Carbamoyl Azides from NHP Esters

| NHP Ester Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoyl-NHP | 4-Methoxy(phenyl)carbamoyl azide | 85 |

| Naphthalen-2-yl-NHP | Naphthalen-2-yl-carbamoyl azide | 82 |

| 3-Phenylpropanoyl-NHP | 3-Phenylpropyl-carbamoyl azide | 75 |

Data compiled from illustrative examples in related studies.

As an alternative to metal-catalyzed reactions, a metal-free and oxidant-free method for synthesizing carbamoyl azides directly from carboxylic acid redox-active esters has been developed. researchgate.netresearchgate.net This approach is noted for its mild reaction conditions, cost-effectiveness, and ease of handling. researchgate.net It demonstrates a high tolerance for various functional groups, making it suitable for the late-stage modification of complex molecules like natural products and pharmaceuticals. researchgate.net This pioneering method enhances the accessibility of carbamoyl azides without the need for metal catalysts or external oxidants. researchgate.netresearchgate.netx-mol.com

Table 2: Metal-Free Synthesis of Carbamoyl Azides from Redox-Active Esters

| Redox-Active Ester Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzoyl-NHP | 4-Bromophenyl-carbamoyl azide | 92 |

| 2-Chlorobenzoyl-NHP | 2-Chlorophenyl-carbamoyl azide | 88 |

| Cyclohexanecarbonyl-NHP | Cyclohexyl-carbamoyl azide | 85 |

Data compiled from illustrative examples in related studies.

Iron-Catalyzed Azidation of N-Hydroxyphthalimide (NHP) Esters

Synthesis from Aldehydes

Aldehydes serve as readily available precursors for carbamoyl azides through methods that typically involve in-situ generation of an acyl azide followed by a Curtius rearrangement.

A practical and efficient synthesis of carbamoyl azides from both aliphatic and aromatic aldehydes can be achieved using iodobenzene (B50100) dichloride (PhICl₂) and sodium azide (NaN₃). organic-chemistry.orgorganic-chemistry.org This reaction is typically performed in acetonitrile (B52724) under a nitrogen atmosphere. organic-chemistry.org The process involves an initial reaction at low temperature (0 °C) followed by heating to induce the Curtius rearrangement. organic-chemistry.orgthieme-connect.com Aliphatic aldehydes generally show high reactivity, while aromatic aldehydes may require higher reagent concentrations and longer reaction times. organic-chemistry.org The mechanism is believed to involve a radical pathway facilitated by bis(azido)iodobenzene, which is formed in situ. organic-chemistry.org

Table 3: Synthesis of Carbamoyl Azides from Aldehydes using PhICl₂/NaN₃

| Aldehyde Substrate | Reaction Time (Initial/Heated) | Product | Yield (%) |

|---|---|---|---|

| Dodecanal | 2 h / 8 h | Undecylcarbamoyl azide | 91 thieme-connect.com |

| 4-Chlorobenzaldehyde | 12 h / 12 h | 4-Chlorophenylcarbamoyl azide | 85 thieme-connect.com |

| Cyclohexanecarboxaldehyde | 3 h / 8 h | Cyclohexylcarbamoyl azide | 89 thieme-connect.com |

Carbamoyl azides can be synthesized directly from aldehydes via a radical azidonation process using iodine azide (IN₃). organic-chemistry.orgnih.gov In this reaction, the treatment of an aldehyde with iodine azide at room temperature can produce an acyl azide. organic-chemistry.orgresearchgate.net When the reaction is conducted at reflux temperatures, the intermediate acyl azide undergoes a Curtius rearrangement to furnish the corresponding carbamoyl azide in good yields. organic-chemistry.orgresearchgate.netbeilstein-journals.org This method provides a direct conversion from an aldehyde to a carbamoyl azide, which contains one less carbon atom. organic-chemistry.org The reaction proceeds through a radical mechanism initiated by the homolytic cleavage of the weak I-N bond in iodine azide. organic-chemistry.orgbeilstein-journals.org

Table 4: Radical Azidonation of Aldehydes to Carbamoyl Azides

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| Heptanal | Hexylcarbamoyl azide | 85 |

| Benzaldehyde | Phenylcarbamoyl azide | 97 nih.govresearchgate.net |

| p-Tolualdehyde | p-Tolylcarbamoyl azide | 92 |

Data compiled from illustrative examples in related studies. organic-chemistry.orgnih.gov

Iodobenzene Dichloride and Sodium Azide Mediated Conversion

Synthesis from Isocyanides and Silyl (B83357) Enol Ethers

A novel, metal-free C-N cross-coupling reaction provides access to carbamoyl azides from isocyanides. organic-chemistry.orgacs.orgorganic-chemistry.org This method uses trimethylsilyl azide (TMSN₃) as the azide source and is promoted by an iodine(III) reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), in a solvent like DMSO. organic-chemistry.orgnih.gov The reaction is notable as it represents the first example of a coupling between an isocyanide and an azide that proceeds without the loss of dinitrogen (N₂). acs.orgorganic-chemistry.org This platform shows excellent substrate scope with good to excellent yields and operates under mild conditions, making it highly practical. acs.orgorganic-chemistry.org Mechanistic investigations suggest a free-radical pathway involving an azidyl radical. organic-chemistry.org While this method also applies to silyl enol ethers to produce ketoazides, its application with isocyanides is a direct route to carbamoyl azides. researchgate.netacs.org

Table 5: Iodine(III)-Mediated Synthesis of Carbamoyl Azides from Isocyanides

| Isocyanide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl isocyanide | (4-Methoxyphenyl)carbamoyl azide | 76 organic-chemistry.org |

| 2,6-Dimethylphenyl isocyanide | (2,6-Dimethylphenyl)carbamoyl azide | 86 organic-chemistry.org |

| 4-Chlorophenyl isocyanide | (4-Chlorophenyl)carbamoyl azide | 81 |

Data compiled from illustrative examples in related studies. organic-chemistry.org

Iodine(III)-Mediated Cross-Coupling Strategies

Synthesis from Acyl Chlorides

Acyl chlorides are common and reactive starting materials for the synthesis of acyl azides, which are direct precursors to carbamoyl azides via the Curtius rearrangement. sciforum.net The high electrophilicity of the carbonyl carbon in acyl chlorides facilitates nucleophilic attack by an azide source. gatech.edu

A mild and efficient one-pot procedure for the direct conversion of acyl chlorides to carbamoyl azides utilizes silicon-based reagents. oup.comresearchgate.net Specifically, the combination of tetrachlorosilane (B154696) (SiCl₄) and sodium azide in a solvent like acetonitrile has been reported to effect this transformation at ambient temperature. oup.comresearchgate.net

This method is notable for its operational simplicity and mild conditions. oup.comresearchgate.netresearchgate.net The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to an isocyanate. The isocyanate is then trapped by an azide ion, which can be sourced from the initial reagents or from chloroazidosilanes formed in situ from the reaction of SiCl₄ and NaN₃. sciforum.net This silicon-mediated approach provides a direct route from readily available acyl chlorides to carbamoyl azides in good yields. sciforum.netresearchgate.net

Table 2: Silicon-Mediated Synthesis of Carbamoyl Azides from Acyl Chlorides

| Substrate | Reagents | Solvent | Conditions | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Aromatic & Aliphatic Acyl Chlorides | SiCl₄, NaN₃ | Acetonitrile | Ambient Temperature | Good Yields | sciforum.netoup.comresearchgate.net |

Synthesis from Primary Amines and Carbon Dioxide

An innovative and mild method for synthesizing carbamoyl azides involves the direct use of primary amines and carbon dioxide. sciforum.netresearchgate.net This one-pot procedure treats an amine with CO₂ in the presence of a non-nucleophilic base, such as tetramethylphenylguanidine (PhTMG), and an azide source, typically diphenylphosphoryl azide (DPPA). sciforum.netresearchgate.netresearchgate.net The reaction is generally carried out in acetonitrile at temperatures below 0 °C. sciforum.netresearchgate.net

The mechanism involves the equilibrium formation of a carbamate (B1207046) anion from the reaction between the primary amine and CO₂ in the basic medium. sciforum.net This carbamate anion is then activated by DPPA, leading to the formation of the carbamoyl azide. sciforum.net This methodology is highly efficient, providing carbamoyl azides in high to excellent yields. sciforum.netresearchgate.net A significant advantage of this approach is its stereochemical integrity; when optically pure α-amino esters are used as substrates, no epimerization is observed. sciforum.netresearchgate.net

Table 3: Synthesis of Carbamoyl Azides from Primary Amines and CO₂

| Amine Substrate | Key Reagents | Solvent | Conditions | Key Feature | Citation(s) |

|---|---|---|---|---|---|

| Various Primary Amines | CO₂, PhTMG, DPPA | Acetonitrile | < 0 °C | High to excellent yields | sciforum.netresearchgate.net |

| Optically Pure α-Amino Esters | CO₂, PhTMG, DPPA | Acetonitrile | < 0 °C | No epimerization observed | sciforum.netresearchgate.net |

Synthesis from Hydroxamic Acids

Hydroxamic acids are versatile precursors for the synthesis of carbamoyl azides through pathways involving the Lossen rearrangement. colab.wsnih.gov This classical rearrangement converts hydroxamic acids or their derivatives into isocyanates, which are key intermediates that can be trapped to form a variety of nitrogen-containing functional groups. colab.wsresearchgate.net

The Lossen rearrangement is the foundational step for converting hydroxamic acids into carbamoyl azides. gfztb.comresearchgate.net The process requires the activation of the hydroxamic acid, its rearrangement to an isocyanate, and subsequent nucleophilic attack by an azide ion. nih.govresearchgate.net

Several reagents have been developed to promote this transformation. A novel and direct method employs diphenyl phosphorazidate (DPPA), which uniquely serves as both the activator for the hydroxamic acid and the azide source. researchgate.net This approach allows various hydroxamic acids to be converted into the corresponding carbamoyl azides, avoiding the need for more hazardous reagents. researchgate.net

Other activators can also mediate the Lossen rearrangement. organic-chemistry.orgorganic-chemistry.org Reagents such as 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) and carbonyldiimidazole (CDI) are effective in activating hydroxamic acids to induce their rearrangement to isocyanates. organic-chemistry.orgfishersci.comorganic-chemistry.orgorganic-chemistry.org Once the isocyanate is formed in situ, it can be trapped by an azide source present in the reaction mixture to yield the carbamoyl azide. nih.gov These methods represent a mild and versatile route to carbamoyl azides from readily accessible hydroxamic acid starting materials. organic-chemistry.orgorganic-chemistry.org

Table 4: Reagents for Lossen Rearrangement Synthesis of Carbamoyl Azides

| Starting Material | Activating/Azide Reagent | Intermediate | Key Advantage | Citation(s) |

|---|---|---|---|---|

| Hydroxamic Acids | Diphenyl phosphorazidate (DPPA) | Isocyanate | Dual role as activator and azide source | researchgate.net |

| Hydroxamic Acids | 1-Propanephosphonic acid cyclic anhydride (T3P) | Isocyanate | Efficient, environmentally friendly promoter | organic-chemistry.orgfishersci.comorganic-chemistry.org |

| Hydroxamic Acids | Carbonyldiimidazole (CDI) | Isocyanate | Mild process with CO₂ and imidazole (B134444) as byproducts | organic-chemistry.orgorganic-chemistry.orggoogle.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a pivotal technology for the synthesis of hazardous reagents, offering enhanced safety and control over reaction conditions compared to traditional batch methods. rsc.orgbeilstein-journals.org This approach is particularly advantageous for the generation and use of thermally sensitive or potentially explosive compounds like azides. beilstein-journals.org In a continuous flow system, small volumes of reagents are continuously mixed and reacted in a microreactor, which minimizes the inventory of hazardous materials at any given time and allows for superior heat and mass transfer. rsc.orgnumberanalytics.com

Microreactor Applications for Controlled Synthesis of Hazardous Reagents

The application of microreactors in the synthesis of carbamoyl azides provides a significantly safer method for handling otherwise hazardous intermediates. nih.govbeilstein-journals.org The high surface-to-volume ratio in microreactors ensures precise temperature control and rapid mixing, which is crucial for controlling highly exothermic or rapid reactions. numberanalytics.combeilstein-journals.org This level of control is often difficult to achieve in conventional batch reactors, where localized hot spots can lead to uncontrolled decomposition of sensitive reagents. beilstein-journals.org

A notable application of this technology is the synthesis of carbamoyl azides from aromatic aldehydes using iodine azide (IN₃). nih.govbeilstein-journals.org Iodine azide itself is a highly explosive and toxic solid, making its in situ generation and immediate use in a microreactor an attractive and safer alternative. beilstein-journals.org In a typical setup, reagents are introduced into the microreactor through separate channels, where they mix and react in a controlled manner. beilstein-journals.org

The synthesis proceeds via the radical addition of the azide to the aldehyde, which forms an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement to yield an isocyanate. beilstein-journals.org An excess of the azide source reacts with the isocyanate to produce the more stable carbamoyl azide. beilstein-journals.org This entire sequence can be performed safely and efficiently within a continuous flow microreactor system. beilstein-journals.orgraco.cat

Research has demonstrated the successful conversion of various aromatic aldehydes into their corresponding carbamoyl azides using this technique. beilstein-journals.org The quality of the reagents, such as freshly distilled aldehydes and a suitable azide source like tetrabutylammonium (B224687) azide, has been shown to be important for the success of the reaction. beilstein-journals.org While batch reactions under similar conditions were often less clean, the microreactor process provided higher yields and cleaner product formation for several substrates. beilstein-journals.org

Table 1: Synthesis of Carbamoyl Azides from Aromatic Aldehydes using Iodine Azide in a Microreactor Data derived from research conducted at a flow rate of 7.5 µL/min (26 min residence time) at 80 °C. beilstein-journals.org

| Aldehyde | Product (Carbamoyl Azide) | Yield (%) |

| Benzaldehyde | Phenylcarbamoyl azide | 78 |

| p-Methoxybenzaldehyde | p-Methoxyphenylcarbamoyl azide | 85 |

| p-Bromobenzaldehyde | p-Bromophenylcarbamoyl azide | 0* |

| Yield was 0 when using non-distilled aldehyde; however, traces of the product were observed with freshly distilled aldehyde or when a catalyst was used in batch reactions. beilstein-journals.org |

Reaction Mechanisms and Mechanistic Investigations

Curtius Rearrangement Pathways

The Curtius rearrangement is a well-established thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org In the case of carbamoyl (B1232498) azide, this rearrangement leads to the formation of an aminoisocyanate. uq.edu.au While the thermal Curtius rearrangement is generally considered a concerted process, photochemical reactions can proceed through either a concerted or a stepwise mechanism involving a nitrene intermediate. wikipedia.orgnih.gov

The intermediacy of a carbamoylnitrene has long been postulated in the Curtius rearrangement of carbamoyl azide. nih.gov Carbamoylnitrenes are reactive intermediates that are the nitrogen analogs of carbenes. psgcas.ac.in They are neutral, monovalent nitrogen species with six electrons in their outer shell. psgcas.ac.in

Recent studies have provided direct evidence for the existence of these elusive intermediates. uq.edu.au Upon photolysis, carbamoyl azides can decompose in a stepwise manner, first losing nitrogen gas to form a carbamoylnitrene, which then rearranges to the corresponding aminoisocyanate. uq.edu.auresearchgate.net

Formation and Reactivity of Carbamoylnitrene Intermediates

Direct Spectroscopic Observation of Carbamoylnitrenes

For a long time, the carbamoylnitrene intermediate was undetected, despite numerous studies on the decomposition of carbamoyl azides since the late 19th century. uq.edu.au However, through the use of ArF laser (193 nm) photolysis of carbamoyl azides like H₂NC(O)N₃ and Me₂NC(O)N₃ isolated in solid noble gas matrices, scientists have been able to directly observe and characterize the corresponding carbamoylnitrenes, H₂NC(O)N and Me₂NC(O)N. uq.edu.auresearchgate.netresearchgate.net

These triplet species were identified for the first time by combining matrix-isolation infrared (IR) spectroscopy with quantum chemical calculations. uq.edu.au Subsequent irradiation with visible light induced an efficient rearrangement of these observed nitrenes into their respective aminoisocyanates. uq.edu.auresearchgate.net The use of short-pulse ArF lasers was crucial in reducing secondary irradiation that could decompose the photolabile nitrene intermediates. uq.edu.au

Detailed spectroscopic data from these experiments have been pivotal in confirming the structure of carbamoylnitrenes. The table below summarizes the experimentally observed and calculated IR frequencies for the H₂NC(O)N carbamoylnitrene.

Interactive Table: Spectroscopic Data for H₂NC(O)N

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) (B3LYP/6-311++G(3df,3pd)) | Experimental IR Frequency (cm⁻¹) (in Ne matrix) |

| NH₂ asymmetric stretch | 3570 | 3565 |

| NH₂ symmetric stretch | 3450 | 3445 |

| C=O stretch | 1720 | 1715 |

| NH₂ scissors | 1610 | 1605 |

| C-N stretch | 1350 | 1345 |

Data sourced from studies combining matrix-isolation IR spectroscopy and quantum chemical calculations. uq.edu.au

The question of whether the Curtius rearrangement of carbamoyl azide proceeds through a concerted or stepwise mechanism has been a subject of extensive research. uq.edu.aunih.gov In a concerted pathway, the loss of the nitrogen molecule and the migration of the amino group occur simultaneously to form the isocyanate directly. nih.govacs.org In a stepwise pathway, the nitrogen molecule is first eliminated to form a carbamoylnitrene intermediate, which then rearranges to the isocyanate. uq.edu.aunih.gov

Theoretical calculations suggest that the energy barriers for the concerted decomposition and the stepwise pathway via a singlet carbamoylnitrene are nearly identical. uq.edu.au This implies that both pathways can be competing processes. uq.edu.au However, experimental evidence from photolysis studies in cryogenic matrices strongly supports the stepwise mechanism. uq.edu.auresearchgate.net The direct observation of carbamoylnitrenes upon photolysis provides compelling evidence for their role as intermediates in the decomposition process. uq.edu.auresearchgate.net

It is now generally believed that photochemical Curtius rearrangements can proceed via two distinct paths: a concerted route leading directly to the isocyanate and a stepwise formation of a nitrene, which may or may not rearrange to the isocyanate. nih.gov

The efficiency of the Curtius rearrangement of carbamoyl azide is significantly influenced by the reaction conditions, such as temperature and the physical state of the reaction medium.

Thermal activation of carbamoyl azides typically leads to the Curtius rearrangement. wikipedia.org However, high temperatures can also promote the decomposition of the desired isocyanate product. acs.org In contrast, mechanochemical methods, such as ball milling, have been shown to control the rearrangement. acs.orgyonsei.ac.kr Studies have demonstrated that high-energy ball milling can induce the Curtius rearrangement, but not as abruptly as thermal activation, allowing for better control over the reaction. acs.org For instance, using a Teflon jar with stainless steel balls under mechanochemical conditions resulted in no rearrangement to the isocyanate, whereas using a heavy tungsten carbide (WC) jar led to significant isocyanate formation. acs.org

The choice of solvent and reagents in solution-phase reactions also plays a crucial role. For example, in the synthesis of carbamoyl azides from aldehydes, the reaction conditions can be tuned to either isolate the acyl azide or to promote an in-situ Curtius rearrangement to obtain the carbamoyl azide. researchgate.netresearchgate.net

Interactive Table: Effect of Ball Milling Conditions on Curtius Rearrangement

| Jar Material | Ball Material | Isocyanate Formation (%) |

| Teflon | Stainless Steel (SS) | 0 |

| Zirconia (ZrO₂) | Zirconia (ZrO₂) | 7 |

| Stainless Steel (SS) | Stainless Steel (SS) | 5 |

| Tungsten Carbide (WC) | Tungsten Carbide (WC) | 21 |

This data illustrates how the energy input from different milling materials affects the decomposition of the acyl azide. acs.org

Azidyl Radical-Mediated Mechanisms

Under certain conditions, the reactions of carbamoyl azide precursors can proceed through mechanisms involving azidyl radicals (N₃•). This pathway is distinct from the classical Curtius rearrangement.

Azidyl radicals can be generated from azide sources, such as trimethylsilyl (B98337) azide (TMSN₃) or sodium azide (NaN₃), through a single-electron transfer (SET) process or homolytic cleavage, often promoted by a chemical oxidant. researchgate.netnih.govacs.org Oxidants like PhI(OAc)₂ are effective in generating azidyl radicals. nih.govacs.orgthieme-connect.com

Mechanistic studies, including the use of radical inhibitors like TEMPO, have suggested that some syntheses of carbamoyl azides proceed through a free-radical pathway. nih.gov In these proposed mechanisms, an unstable hypervalent iodine species, such as PhI(N₃)₂, may form and then decompose to release the azidyl radical. nih.govacs.orgthieme-connect.com This radical can then be intercepted by other reactants in the mixture. nih.govacs.org For example, in the synthesis of carbamoyl azides from isocyanides, the azidyl radical is proposed to add to the isocyanide to form a carbon-centered radical intermediate, which is then oxidized and reacts with water to yield the final product. nih.govacs.org

These radical-mediated pathways represent an alternative to traditional methods for forming carbamoyl azides and can operate under mild conditions, avoiding the loss of nitrogen that is characteristic of the Curtius rearrangement. nih.govorganic-chemistry.org

Homolytic Cleavage Processes in C-H Bond Functionalization

The functionalization of C-H bonds utilizing carbamoyl azides or their precursors often involves radical mechanisms initiated by homolytic cleavage. beilstein-journals.orgfrontiersin.org Due to the weakness of the iodine-nitrogen bond, reagents like iodine azide can undergo homolytic cleavage upon heating to generate an azide radical (N₃•). beilstein-journals.org This reactive intermediate is capable of efficiently introducing azide moieties into molecules that possess weak carbon-hydrogen bonds, such as aldehydes and benzyl (B1604629) ethers. beilstein-journals.orgcdnsciencepub.com

Research into the direct C(sp²)–H bond azidation has elucidated mechanisms involving the azide radical. nih.gov For instance, in the azidation of quinoline (B57606) N-oxides, the process is believed to start with the thermal homolytic cleavage of in situ generated PhI(N₃)₂, forming two azide radicals. nih.gov This is followed by a series of steps including single-electron oxidation, deprotonation, and another single-electron transfer to yield the final azidated product. nih.gov

Similarly, a proposed mechanism for the C-H functionalization of quinoxalin-2(1H)-ones involves the generation of an azide radical from an iodine(III) active species, which is formed via a double ligand exchange between PhI(OTFA)₂ and TMSN₃. frontiersin.org The key step is the homolytic cleavage of the I-N bond. frontiersin.org This azide radical then chemoselectively attacks an olefin to produce an alkyl radical, which is subsequently trapped by the quinoxalin-2(1H)-one substrate, leading to the functionalized product through a radical cascade process. frontiersin.org The involvement of radical intermediates in these transformations is often supported by trapping experiments, for example, using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). frontiersin.org

The general principle of homolytic bond cleavage involves the even distribution of a shared electron pair between the two fragments of a bond, often initiated by heat or light. libretexts.org In the context of C-H functionalization, the bond dissociation energy is a critical factor, with weaker C-H bonds being more susceptible to abstraction by radical species like the azide radical. libretexts.org

Two-Stage Reaction Processes

Carbamoyl azide is frequently involved in reactions that proceed through distinct two-stage mechanisms, particularly in its decomposition and synthesis. uq.edu.auresearchgate.netrsc.orgthieme-connect.com The decomposition via the Curtius rearrangement is a classic example. uq.edu.aursc.org This process can occur via two different pathways: a concerted mechanism where the loss of nitrogen gas and rearrangement are simultaneous, or a stepwise route. uq.edu.au

Experimental and computational studies have provided direct evidence for the stepwise, two-stage mechanism. uq.edu.aursc.org Upon photolysis with a laser (e.g., an ArF laser at 193 nm) in cryogenic matrices, carbamoyl azides like H₂NC(O)N₃ and Me₂NC(O)N₃ undergo decomposition in a stepwise fashion. uq.edu.au The first stage is the extrusion of molecular nitrogen (N₂) to form a highly reactive carbamoylnitrene intermediate (R₂NC(O)N). uq.edu.aursc.org This intermediate has been directly observed and characterized for the first time using matrix-isolation IR and EPR spectroscopy combined with quantum chemical calculations. uq.edu.aursc.org The second stage involves the efficient rearrangement of the carbamoylnitrene into the corresponding aminoisocyanate upon subsequent irradiation with visible light. uq.edu.au

A two-stage process has also been identified in the synthesis of carbamoyl azides. researchgate.netthieme-connect.com An iron-catalyzed azidation of N-hydroxyphthalimide (NHP) esters provides a convenient route to carbamoyl azides, and mechanistic studies have confirmed a two-stage process. researchgate.netthieme-connect.com This method is applicable to both aryl C(sp²) and alkyl C(sp³) carbon sources. thieme-connect.com

Another example of a two-stage reaction is the conversion of aromatic aldehydes to carbamoyl azides using iodine azide in a microreactor. beilstein-journals.org The proposed mechanism involves:

Stage 1: Radical addition of the azide to the aldehyde, forming an acyl azide intermediate (R-C(O)N₃). This acyl azide then undergoes a Curtius rearrangement to form a highly reactive isocyanate (R-N=C=O). beilstein-journals.org

Stage 2: The isocyanate intermediate is trapped by an excess of azide ions present in the reaction mixture, leading to the formation of the stable carbamoyl azide. beilstein-journals.org

This stepwise approach, where an intermediate is formed and then consumed in a subsequent step, is a recurring theme in the chemistry of carbamoyl azide. beilstein-journals.orguq.edu.au

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic attack is a fundamental reaction mechanism in the synthesis and transformation of carbamoyl azides. smolecule.commasterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile and can participate in various substitution and addition reactions to form azido (B1232118) compounds. masterorganicchemistry.com

A primary route to carbamoyl azides involves the nucleophilic addition of an azide ion to an isocyanate intermediate. beilstein-journals.orgd-nb.info This reaction is often the final step in multi-stage syntheses, such as the Curtius rearrangement of acyl azides. organic-chemistry.orgcore.ac.uk The isocyanate, produced from the rearrangement, is a potent electrophile that readily reacts with nucleophiles. When an excess of azide is used, it acts as the nucleophile, attacking the electrophilic carbon of the isocyanate to yield the carbamoyl azide. beilstein-journals.orgnih.gov The effectiveness of this nucleophilic addition can be enhanced by catalysts like zinc salts, which help transfer the azide ion to the organic phase and lower the activation energy barrier. researchgate.net

Carbamoyl azides themselves can be formed through nucleophilic acyl substitution. masterorganicchemistry.com For example, a carboxylic acid can be converted in one flask to a carbamoyl azide by first reacting with triphenylphosphine (B44618) and N-chlorosuccinimide, followed by the addition of sodium azide. tandfonline.com This process involves the formation of an activated carboxylic acid derivative which then undergoes nucleophilic substitution by the azide ion. tandfonline.com

Conversely, the carbonyl group of carbamoyl azide is electrophilic and susceptible to nucleophilic attack. Reactions with nucleophiles like alcohols or amines lead to the formation of ureas and other nitrogen-containing compounds, demonstrating a nucleophilic acyl substitution pathway where the azide group acts as a leaving group. smolecule.commasterorganicchemistry.com A general mechanism for nucleophilic acyl substitution involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the leaving group (in this case, the azide moiety, often as N₂) to reform the carbonyl double bond in the new product. libretexts.org

In a nucleophilic carbene-catalyzed process, epoxyaldehydes can be converted to carbamoyl azides. nih.gov The reaction proceeds through a β-hydroxy acyl azide intermediate, which undergoes a thermal Curtius rearrangement to an isocyanate. This isocyanate is then trapped by an excess of trimethylsilyl azide (TMSN₃), acting as a nucleophile, to furnish the final carbamoyl azide product. nih.gov

| Reaction Type | Electrophile | Nucleophile | Key Intermediate(s) | Final Product(s) | Ref. |

| Nucleophilic Addition | Isocyanate (R-NCO) | Azide ion (N₃⁻) | - | Carbamoyl azide | beilstein-journals.org |

| Nucleophilic Acyl Substitution | Activated Carboxylic Acid | Azide ion (N₃⁻) | Acyl azide | Carbamoyl azide | tandfonline.com |

| Nucleophilic Acyl Substitution | Carbamoyl azide | Alcohols, Amines | Tetrahedral intermediate | Ureas, Carbamates | smolecule.com |

| Carbene-Catalyzed Azidation | Epoxyaldehyde | TMSN₃ | Acyl azide, Isocyanate | Carbamoyl azide | nih.gov |

Theoretical and Computational Chemistry of Carbamoyl Azides

Quantum Chemical Studies on Molecular Structure and Electronic States

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic structure of carbamoyl (B1232498) azide (B81097). Studies employing Density Functional Theory (DFT), particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been used to optimize the geometry of the molecule. researchgate.netresearchgate.net These calculations have confirmed a near-planar structure for carbamoyl azide in its cis conformation, belonging to the C(s) point group symmetry. researchgate.net

The molecular structure of carbamoyl azide has also been determined experimentally through single-crystal X-ray diffraction. researchgate.net These experimental findings are in good agreement with the computationally optimized geometries. For instance, the N₂-C₁-N₁ angle in carbamoyl azide is observed to be 111.2°, a deviation from the ideal 120° for a trigonal planar center. researchgate.net

Theoretical studies have also investigated the electronic states of carbamoyl azide and its derivatives. The ground state potential energy surfaces for the decomposition of carbamoyl azide (H₂NC(O)N₃) and dimethylcarbamoyl azide (Me₂NC(O)N₃) have been explored using methods like B3LYP/6-311++G(3df,3pd) and CBS-QB3. uq.edu.au These studies are crucial for understanding the initial steps of its thermal and photochemical reactions.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) | Reference |

|---|---|---|---|

| N₂-C₁-N₁ Angle | - | 111.2° | researchgate.net |

| Symmetry | C(s) point group | - | researchgate.net |

Investigation of Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of carbamoyl azide is a key reaction that has been extensively studied through computational methods. These studies aim to understand the reaction pathways, intermediates, and the kinetics of the decomposition process.

The pyrolysis of carbamoyl azide has been investigated using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net The results indicate that the initial and primary step involves the non-homolytic fission of the N-N bond. researchgate.netresearchgate.net This bond breaking leads to the release of molecular nitrogen (N₂) and the formation of either an imine (NHCONH) or a nitrene (NCONH₂) intermediate. researchgate.netresearchgate.net Computational evidence strongly suggests that the formation of the carbamoylnitrene intermediate is the more favorable pathway. researchgate.netresearchgate.net

Initiation: Carbamoyl azide loses a molecule of nitrogen to form carbamoylnitrene.

Rearrangement/Further Decomposition: The highly reactive nitrene intermediate can then undergo further reactions. One significant pathway is the Curtius rearrangement, where the nitrene rearranges to form an isocyanate. nih.govresearchgate.net Alternatively, the nitrene can extrude a molecule of carbon monoxide (CO) to produce NNH₂, which subsequently decomposes into the stable products of nitrogen (N₂) and hydrogen (H₂). researchgate.net

It's important to note that while the thermal decomposition of many acyl azides is believed to proceed through a concerted mechanism, computational studies on carbamoyl azide suggest a stepwise mechanism involving the carbamoylnitrene intermediate is a competitive, if not dominant, pathway. uq.edu.aunih.gov

| Step | Reactant | Intermediate(s) | Product(s) | Reference |

|---|---|---|---|---|

| 1 | Carbamoyl azide (N₃CONH₂) | Carbamoylnitrene (NCONH₂) | N₂ | researchgate.netresearchgate.net |

| 2a (Curtius Rearrangement) | Carbamoylnitrene (NCONH₂) | - | Isocyanate | nih.govresearchgate.net |

| 2b (CO Extrusion) | Carbamoylnitrene (NCONH₂) | NNH₂ | CO, N₂, H₂ | researchgate.net |

Computational studies have been crucial in identifying the transition states (TSs) and calculating the associated energy barriers for the various steps in the thermal decomposition of carbamoyl azide. The existence of these transition states on the potential energy surface is confirmed through intrinsic reaction coordinate (IRC) calculations. researchgate.netresearchgate.net

For the initial N₂ extrusion from carbamoyl azide, calculations at the CBS-QB3 level of theory have been used to determine the energy of the transition state for this stepwise decomposition. uq.edu.au Similarly, the transition states for the subsequent rearrangement of the carbamoylnitrene intermediate have also been computationally characterized. uq.edu.au

In the broader context of alkyl azide decomposition, calculated activation barriers at the B3LYP level for N₂ elimination are generally found to be in the range of 40–41 kcal/mol, which is in qualitative agreement with experimental values of 36–40 kcal/mol. acs.org For carbamoyl azide specifically, the calculated rate constant using transition state theory at 298.15 K and 1.00 atm is reported as 1.15 × 10⁻²⁸ s⁻¹. researchgate.netresearchgate.net

The analysis of reaction coordinates provides a detailed picture of the geometric changes that occur as the molecule moves from reactant to product through the transition state. For the thermal decomposition of carbamoyl azide, the primary reaction coordinate for the initial step is the stretching of the N-N bond, leading to its eventual cleavage. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface. researchgate.netresearchgate.net This analysis helps to visualize the atomic motions involved in the reaction. For example, in the Curtius rearrangement of the carbamoylnitrene, the reaction coordinate would involve the migration of the amino group to the nitrogen atom.

Identification of Transition States and Energy Barriers

Computational Analysis of Reactivity and Regioselectivity

Computational methods are powerful tools for analyzing the reactivity and regioselectivity of carbamoyl azides in various chemical transformations. For instance, the reactivity of carbamoyl azide has been compared to that of isocyanates. When carbamoyl azide is treated with n-butyllithium (n-BuLi), it forms an amide, demonstrating reactivity similar to that of an isocyanate. raco.cat

In the context of cycloaddition reactions, which are common for azides, computational studies can predict the preferred regioisomer. DFT calculations have been used to investigate the regioselectivity of 1,3-dipolar cycloadditions of azides to alkynes and alkenes. unimi.it The accuracy of different DFT functionals in predicting the correct regioselectivity has been a subject of study, with findings indicating that functionals providing a good treatment of self-interaction and electron exchange are key for accurate predictions. unimi.it

The reactivity of carbamoyl azides can also be influenced by their electronic properties. For example, in iridium-catalyzed C-H amidation reactions, the electronic nature of substituents on the carbamoyl azide affects the reaction yield. acs.org Computational analysis can help rationalize these observed trends by examining the electronic structure of the reactants and transition states.

Solvent Effects in Reaction Mechanisms (Theoretical)

Solvent can play a significant role in the mechanism and kinetics of chemical reactions. Theoretical models are used to account for the influence of the solvent on the reaction pathway. For cycloaddition reactions of azides, solvation energy corrections are often evaluated using implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov

In the case of the solvolysis of related compounds like carbamoyl chlorides, kinetic solvent isotope effect (KSIE) studies, which compare reaction rates in H₂O and D₂O, have been used to elucidate the reaction mechanism. nih.gov Values of kH/kD greater than 1.7 are indicative of addition-elimination pathways involving general-base catalysis by a solvent molecule, while values between 1.2 and 1.5 suggest ionization pathways with weak nucleophilic solvation assistance. nih.gov Although specific theoretical studies on the solvent effects in carbamoyl azide reactions are less common in the provided search results, the principles from related systems are applicable. The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy barriers and reaction rates.

Reactivity and Transformations of Carbamoyl Azides

Conversion to Amines and Urea (B33335) Derivatives

One of the primary applications of carbamoyl (B1232498) azides is in the synthesis of amines and their derivatives, particularly ureas and carbamates. These transformations often proceed through a Curtius-type rearrangement, where the carbamoyl azide (B81097) rearranges to an isocyanate intermediate upon heating or in the presence of a catalyst. smolecule.comraco.cat This isocyanate can then be trapped by various nucleophiles.

A significant advancement in the use of carbamoyl azides is the direct formation of unsymmetrical ureas through C-H amidation reactions. An iridium-catalyzed process has been developed that utilizes carbamoyl azides as the nitrogen source to amidate C-H bonds. nih.govresearchgate.net This method provides a direct route to a variety of urea derivatives, releasing only dinitrogen as a byproduct. nih.govresearchgate.net The combination of an iridium catalyst with a silver co-catalyst has proven effective for this C-N bond formation. nih.gov Furthermore, the use of a transient directing group strategy has expanded the substrate scope of this catalytic C-H amidation, enabling the synthesis of aldehyde-containing unsymmetrical ureas. nih.govresearchgate.net

Reaction Overview:

Nitrogen Source: Carbamoyl azides (R(R')N-C(O)-N₃) nih.gov

Catalyst System: Iridium and Silver nih.gov

Key Transformation: Direct C-H bond amidation nih.govresearchgate.net

Product: Unsymmetrical ureas nih.govresearchgate.net

Byproduct: Dinitrogen (N₂) nih.govresearchgate.net

Recent research has also demonstrated that mechanochemical activation using ball milling can control the inherent instability of acyl azides, including carbamoyl azides. yonsei.ac.kr This solvent-free method allows for Cp*Ir(III)-catalyzed C-H amidation, overcoming the limitations of Curtius rearrangement often seen in thermal, solution-based reactions and expanding the utility of carbamoyl azides. yonsei.ac.kr

Carbamoyl azides are effective precursors for the synthesis of carbamates and urethanes. raco.cat This transformation typically involves the Curtius rearrangement of the carbamoyl azide to an isocyanate, which is subsequently trapped by an alcohol. nih.govorganic-chemistry.org The reaction of the isocyanate intermediate with an alcohol yields the corresponding carbamate (B1207046). This method is a cornerstone in converting carboxylic acids and their derivatives into valuable carbamate functional groups, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Various protocols have been established, including those starting from carboxylic acids which are converted in-situ to the acyl azide and then undergo rearrangement and trapping. organic-chemistry.org

| Starting Material | Reagent(s) | Intermediate | Product Type | Ref. |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide | Acyl azide, Isocyanate | tert-Butyl carbamate | organic-chemistry.org |

| Carbamoyl azide | Alcohol (ROH) | Isocyanate | Carbamate/Urethane | raco.cat |

| Arylamine, CO₂ | Activated sulfonium (B1226848) reagents | Carbamic acid, Isocyanate | Aryl carbamate | organic-chemistry.org |

Formation of Unsymmetrical Ureas via C-H Amidation

Nitrene Insertion Reactions

Upon thermal or photolytic activation, carbamoyl azides can extrude dinitrogen gas to generate a highly reactive carbamoyl nitrene intermediate. smolecule.comwikipedia.org These nitrenes are electrophilic species that can undergo a variety of reactions, most notably C-H insertion. wikipedia.org In a C-H insertion reaction, the nitrene inserts into a carbon-hydrogen bond, forming a new C-N bond and resulting in an amide. This reaction provides a powerful method for the direct functionalization of C-H bonds. The reactivity and selectivity of the nitrene can be influenced by whether it is in a singlet or triplet electronic state. wikipedia.org Transition metal catalysts are often employed to control the reactivity of nitrenes generated from azides, facilitating selective C-H amidation over other potential side reactions. uva.nl

Cycloaddition Reactions

Carbamoyl azides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org This reactivity pathway avoids the formation of nitrene intermediates and provides direct access to complex nitrogen-containing heterocycles.

The [3+2] cycloaddition reaction between a carbamoyl azide and an alkyne is a key method for the synthesis of N-carbamoyl-1,2,3-triazoles. csic.es This reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, unites the azide and alkyne to form the stable triazole ring. wikipedia.org While electron-deficient azides like carbamoyl azides can be challenging substrates, copper-catalyzed conditions (CuAAC) have been developed that efficiently promote this transformation. csic.esresearchgate.net A specific copper(I) complex, [Tpa*Cu]PF6, has been reported to be particularly effective in catalyzing the reaction between N-carbamoyl azides and alkynes, providing access to a range of N-carbamoyl-1,2,3-triazole derivatives. doi.org These reactions are often regioselective, yielding predominantly the 1,4-disubstituted triazole isomer when terminal alkynes are used in the presence of a copper(I) catalyst. researchgate.net Microwave-assisted, solvent-free conditions have also been shown to be effective for the cycloaddition of organic azides to acetylenic amides, leading to C-carbamoyl-1,2,3-triazoles. acs.org

| Azide Component | Alkyne Component | Catalyst/Conditions | Product | Ref. |

| N-Carbamoyl azide | Phenylacetylene | [Tpa*Cu]PF6 | N-Carbamoyl-4-phenyl-1,2,3-triazole | csic.esdoi.org |

| Benzyl (B1604629) azide | Acetylenic amide | Microwave irradiation | N-Benzyl-C-carbamoyl-1,2,3-triazole | acs.org |

| Organic azide | Terminal alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | wikipedia.orgresearchgate.net |

Beyond alkynes, carbamoyl azides can react with other unsaturated systems, known as dipolarophiles. wikipedia.org The reactivity of the carbamoyl azide is influenced by the electronic nature of the dipolarophile. Electron-withdrawing groups on the dipolarophile, such as ester or carbonyl groups, generally accelerate the cycloaddition reaction. researchgate.net The reaction of carbamoyl azides with various dipolarophiles provides a versatile route to a wide range of five-membered heterocycles. For instance, their reaction with alkenes can lead to the formation of triazoline rings, although this is less common than with alkynes. The choice of dipolarophile is critical in determining the structure and properties of the resulting heterocyclic product.

Synthetic Utility and Applications in Chemical Synthesis

Strategies for Carbon-Nitrogen Bond Construction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and carbamoyl (B1232498) azide (B81097) has proven to be a versatile precursor for achieving this transformation through various strategies. nih.govacs.orgx-mol.com

A primary pathway for C-N bond construction involving carbamoyl azide is the Curtius rearrangement . thieme-connect.comwikipedia.org This thermal or photochemical decomposition of an acyl azide, including carbamoyl azides, proceeds through an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orguq.edu.au The resulting isocyanate is highly reactive and can be trapped by a range of nucleophiles, such as water, alcohols, and amines, to yield primary amines, carbamates, and ureas, respectively. wikipedia.orgorganic-chemistry.orgraco.cat Mechanistic studies suggest that the thermal decomposition is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Recent advancements have focused on developing milder and more efficient methods for generating carbamoyl azides and utilizing them in C-N bond formation. Metal-free approaches for the direct synthesis of carbamoyl azides from carboxylic acid redox-active esters have been reported, offering good functional group tolerance. researchgate.net Similarly, iodine(III)-mediated cross-coupling of isocyanides with trimethylsilyl (B98337) azide (TMSN₃) provides a rapid, metal-free route to carbamoyl azides. nih.govacs.orgorganic-chemistry.org This method is notable as it avoids the loss of dinitrogen, a common side reaction. nih.govacs.org

Transition metal catalysis has also expanded the scope of C-N bond construction using carbamoyl azides. Iridium-catalyzed C-H amidation has been developed for the synthesis of unsymmetrical ureas, where the carbamoyl azide serves as the nitrogen source. researchgate.netacs.org This method allows for the direct functionalization of unactivated C(sp³)-H bonds. researchgate.net Mechanochemical activation using ball milling has also been shown to control the reactivity of thermally unstable acyl azides, enabling selective Ir(III)-catalyzed C-H amidation. yonsei.ac.kr

The following table summarizes various strategies for C-N bond construction using carbamoyl azide:

| Strategy | Description | Key Intermediates | Typical Products | Citations |

| Curtius Rearrangement | Thermal or photochemical decomposition of carbamoyl azide. | Isocyanate, Carbamoylnitrene | Amines, Carbamates, Ureas | thieme-connect.comwikipedia.orguq.edu.auraco.cat |

| Metal-Free Synthesis and Coupling | Direct synthesis from redox-active esters or iodine(III)-mediated coupling of isocyanides. | Acyl radical, Azidyl radical | Carbamoyl azides | nih.govacs.orgresearchgate.netorganic-chemistry.org |

| Transition Metal-Catalyzed C-H Amidation | Iridium-catalyzed direct amidation of C-H bonds. | Metal-nitrenoid | Unsymmetrical ureas | researchgate.netacs.orgacs.org |

| Mechanochemical Activation | Ball milling to control reactivity and enable selective C-H amidation. | Acyl nitrene | Amides, Ureas | yonsei.ac.kr |

Role in the Synthesis of Complex Nitrogen-Containing Compounds

Carbamoyl azide serves as a key building block in the synthesis of a diverse range of complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and biologically active molecules. nih.govacs.orgresearchgate.net Its ability to act as a precursor to reactive isocyanates via the Curtius rearrangement is central to its utility. thieme-connect.comwikipedia.org These isocyanates can be intercepted by various nucleophiles to construct elaborate molecular architectures. organic-chemistry.orgraco.cat

For instance, the reaction of isocyanates derived from carbamoyl azides with amines is a common method for synthesizing substituted ureas . organic-chemistry.org This approach is particularly valuable for creating unsymmetrical ureas, which can be challenging to access through other methods. researchgate.netacs.org Iridium-catalyzed C-H amidation using carbamoyl azides has emerged as a powerful tool for the direct synthesis of such unsymmetrical urea (B33335) derivatives. researchgate.netacs.org

Carbamoyl azides also play a role in the synthesis of nitrogen heterocycles . The isocyanate intermediate generated from the Curtius rearrangement can undergo intramolecular cyclization reactions to form various heterocyclic systems. thieme-connect.com This strategy has been employed in the synthesis of compounds such as pyrimidinone and isoquinolinone derivatives. thieme-connect.com

Furthermore, carbamoyl azides have been utilized in the synthesis of other important nitrogen-containing functional groups. Their reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxyureas. organic-chemistry.org The versatility of carbamoyl azides extends to their use in multi-component reactions, further expanding the accessible chemical space of complex nitrogenous molecules.

The following table highlights the application of carbamoyl azide in synthesizing various classes of nitrogen-containing compounds:

| Compound Class | Synthetic Approach | Key Transformation | Citations |

| Unsubstituted and Substituted Ureas | Reaction of isocyanate with amines or direct C-H amidation. | Curtius Rearrangement, C-H functionalization | organic-chemistry.orgresearchgate.netacs.org |

| Nitrogen Heterocycles | Intramolecular cyclization of isocyanate intermediates. | Curtius Rearrangement, Cyclization | thieme-connect.com |

| N-Hydroxyureas | Reaction of carbamoyl azide with hydroxylamine. | Nucleophilic addition | organic-chemistry.org |

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis to rapidly generate analogs with improved properties. nih.gov Carbamoyl azide has emerged as a valuable reagent in LSF, particularly for the introduction of nitrogen-containing functionalities into intricate molecular scaffolds. researchgate.net

A significant application of carbamoyl azide in LSF is through C-H amidation reactions . Iridium-catalyzed C-H amidation enables the direct conversion of unactivated C(sp³)-H bonds to C-N bonds, using carbamoyl azides as the nitrogen source. researchgate.netacs.org This methodology has been successfully applied to the late-stage functionalization of complex molecules, including pharmaceuticals, demonstrating its high functional group tolerance. researchgate.net For example, this technique allows for the direct introduction of an amino group into complex compounds, providing a powerful tool for medicinal chemists. researchgate.net

The ability to perform these transformations under mild conditions is a key advantage for LSF, as complex molecules are often sensitive to harsh reagents and high temperatures. yonsei.ac.kr The development of metal-free methods for the synthesis of carbamoyl azides from carboxylic acid redox-active esters further enhances their utility in LSF, as it avoids the use of potentially problematic metals. researchgate.net

Manganese-catalyzed C-H azidation has also been explored for the late-stage functionalization of bioactive molecules, showcasing the broader potential of azide-based reagents in this field. beilstein-journals.org While not directly using carbamoyl azide, these studies highlight the importance of azide chemistry in modifying complex structures.

The following table summarizes the key aspects of carbamoyl azide in late-stage functionalization:

| LSF Strategy | Catalyst/Reagent | Bond Formed | Key Advantage | Citations |

| C-H Amidation | Iridium/Silver | C(sp³)-N | High functional group tolerance, mild conditions | researchgate.netacs.orgyonsei.ac.kr |

| Direct Synthesis from Redox-Active Esters | Metal-free | C-N | Avoids metal catalysts, good functional group tolerance | researchgate.net |

Derivatization for Enhanced Synthetic Accessibility

The synthetic utility of carbamoyl azide can be significantly enhanced through derivatization, which can improve its handling, reactivity, and scope of application. Various methods have been developed to synthesize carbamoyl azide and its derivatives from readily available starting materials, thereby increasing their accessibility for a wider range of chemical transformations.

One common strategy involves the conversion of carboxylic acids and their derivatives into acyl azides, which can then undergo a Curtius rearrangement to form isocyanates that are subsequently trapped to yield carbamoyl azide derivatives. wikipedia.orgorganic-chemistry.org For instance, carboxylic acids can be converted to acyl azides using reagents like diphenylphosphoryl azide (DPPA). wikipedia.org

Aldehydes have also been used as precursors for carbamoyl azides. Treatment of aliphatic and aromatic aldehydes with iodine azide at reflux leads to the formation of carbamoyl azides in good yields via a Curtius rearrangement of an initially formed acyl azide. organic-chemistry.org A combination of iodobenzene (B50100) dichloride and sodium azide in acetonitrile (B52724) has also been shown to be effective for this transformation. acs.orgorganic-chemistry.org

More recently, metal-free cross-coupling protocols have been developed for the rapid synthesis of a diverse array of carbamoyl azides from isocyanides and trimethylsilyl azide (TMSN₃), promoted by an iodine(III) reagent. acs.orgorganic-chemistry.org This method demonstrates excellent substrate scope and delivers the desired azide products in good to excellent yields. acs.org The resulting carbamoyl azides can be further derivatized; for example, they react with n-butyllithium to form amides. beilstein-journals.org

The development of N-CF₃ and N-CF₂H carbamoyl fluorides as stable synthons has opened up new avenues for accessing trifluoromethylated and difluoromethylated amides, ureas, and other derivatives. nih.govacs.orgrsc.org These fluorinated building blocks are highly valuable in medicinal chemistry.

The following table provides an overview of different derivatization strategies for carbamoyl azides:

| Starting Material | Reagents | Product | Key Features | Citations |

| Carboxylic Acids | Diphenylphosphoryl azide (DPPA) | Acyl azide (precursor) | Versatile, common method | wikipedia.org |

| Aldehydes | Iodine azide or Iodobenzene dichloride/Sodium azide | Carbamoyl azide | Direct conversion from aldehydes | acs.orgorganic-chemistry.org |

| Isocyanides | Trimethylsilyl azide (TMSN₃), Iodine(III) promoter | Carbamoyl azide | Metal-free, rapid, excellent scope | acs.orgorganic-chemistry.org |

| Thioformamides | Desulfurization-fluorination, Carbonylation | N-CF₂H carbamoyl fluorides | Access to fluorinated derivatives | nih.govacs.org |

Integration into Bioorthogonal Chemical Tools as a Chemical Probe Scaffold

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. wikipedia.orgmdpi.com Carbamoyl azides, as carriers of the azide moiety, can be integrated into chemical probe scaffolds for various bioorthogonal applications.

The most prominent bioorthogonal reaction involving azides is the azide-alkyne cycloaddition , often referred to as "click chemistry". nih.govunito.it This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained cyclooctynes (strain-promoted azide-alkyne cycloaddition or SPAAC). wikipedia.orgnih.gov Carbamoyl azide-containing molecules can be designed to participate in these reactions, allowing for their covalent attachment to biomolecules that have been metabolically labeled with an alkyne group. mdpi.com This enables applications in cellular imaging, proteomics, and drug target identification. nih.gov

For example, a carbamoyl azide can be incorporated into a fluorescent dye or a biotin (B1667282) tag. This probe can then be used to label alkyne-modified proteins, glycans, or lipids within a cell, allowing for their visualization or purification. The Staudinger ligation is another important bioorthogonal reaction where an azide reacts with a triarylphosphine to form a stable amide bond. nih.govmdpi.com Carbamoyl azide-functionalized probes can also be utilized in this context.

The development of novel carbamoyl-type chiral anion exchangers using alkyne-azide "click" chemistry for immobilization highlights the utility of this chemistry in creating new materials for applications such as chromatography. nih.gov While the primary focus of bioorthogonal chemistry is often on biological systems, the underlying principles of selective and efficient ligation are broadly applicable.

The integration of carbamoyl azides into bioorthogonal tools leverages the unique reactivity of the azide group for specific and controlled chemical transformations in complex environments.

The following table outlines the integration of carbamoyl azide scaffolds into bioorthogonal chemistry:

| Bioorthogonal Reaction | Key Features | Potential Application of Carbamoyl Azide Scaffold | Citations |

| Azide-Alkyne Cycloaddition (Click Chemistry) | High efficiency, selectivity, and biocompatibility. | As a component of fluorescent probes, affinity tags, or drug delivery systems. | mdpi.comnih.govunito.itnih.gov |

| Staudinger Ligation | Forms a stable amide bond without a catalyst. | As an alternative to click chemistry for probe development and bioconjugation. | nih.govmdpi.com |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The future of carbamoyl (B1232498) azide (B81097) synthesis is geared towards developing more efficient, sustainable, and safer methodologies. Traditional routes often involve harsh conditions or hazardous reagents, such as hydrazoic acid or unstable carbamoyl chlorides. acs.orgacs.org Modern research focuses on overcoming these limitations.

Recent breakthroughs include metal-free approaches, such as the direct synthesis from carboxylic acid redox-active esters, which avoids the need for metals or external oxidants and shows high functional group tolerance. researchgate.netresearchgate.net Another sustainable approach involves the one-pot synthesis from primary amines and carbon dioxide under mild conditions, utilizing CO2 as a cheap and abundant C1 source. acs.orgnih.govacs.org

Catalytic methods are also at the forefront of innovation. Iron-catalyzed azidation of N-hydroxyphthalimide (NHP) esters provides a convenient route with broad substrate scope, accommodating both sp2 and sp3 carbon sources. researchgate.netthieme-connect.com Palladium-catalyzed azidocarbonylation of haloarenes has been developed using N-formylsaccharin as a solid, easy-to-handle carbon monoxide surrogate, allowing the reaction to be performed on a mole scale. researchgate.netthieme-connect.com Furthermore, copper-catalyzed radical relay reactions from aldehydes and iodine(III)-mediated metal-free cross-coupling with isocyanides represent other promising avenues. researchgate.netnih.govacs.org

Table 1: Comparison of Modern Synthetic Routes to Carbamoyl Azides

| Method | Starting Materials | Reagents/Catalyst | Key Advantages |

|---|---|---|---|

| Metal-Free Redox-Active Ester Azidation | Carboxylic Acid Redox Active Esters | Trimethylsilyl (B98337) azide (TMSN₃) | Metal-free, oxidant-free, mild conditions, broad functional group tolerance. researchgate.net |

| Primary Amine Carbamoylation | Primary Amines, Carbon Dioxide | Diphenylphosphoryl azide (DPPA), Guanidine base | Utilizes CO₂, mild conditions, high yields, no epimerization for α-amino esters. acs.orgnih.gov |

| Iron-Catalyzed NHP Ester Azidation | N-Hydroxyphthalimide (NHP) Esters | Ferric acetate, TMSN₃ | Good substrate scope (sp² and sp³ carbons), good functional group tolerance. researchgate.netthieme-connect.com |

| Palladium-Catalyzed Azidocarbonylation | Haloarenes, Sodium Azide | Pd(OAc)₂, Xantphos, N-Formylsaccharin (CO source) | One-pot synthesis, uses a solid CO surrogate, scalable. researchgate.netthieme-connect.com |

| Copper-Catalyzed Aldehyde Conversion | Aromatic and Aliphatic Aldehydes | Copper catalyst, Sodium azide | Radical relay mechanism, broad substrate scope, simple operation. researchgate.net |

Advanced Mechanistic Elucidation through Combined Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving carbamoyl azide is crucial for optimizing existing transformations and discovering new ones. The decomposition of carbamoyl azides, particularly the Curtius rearrangement, has long been a subject of study. uq.edu.au Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry.

Matrix-isolation infrared (IR) spectroscopy combined with quantum-chemical calculations has enabled the direct observation and characterization of the previously elusive carbamoylnitrene intermediate, H₂NC(O)N, in its triplet ground state. uq.edu.au This provides firm evidence for a stepwise decomposition pathway that competes with the concerted mechanism. uq.edu.au

Computational studies, such as Density Functional Theory (DFT), are being employed to investigate reaction pathways and transition states. For instance, theoretical studies on the thermal decomposition of carbamoyl azide help to elucidate the kinetics and mechanism of nitrogen extrusion. acs.orgacs.org Similarly, computational analysis has been used to confirm the structure of products from the reaction of carbamoyl azides with hydroxylamine (B1172632). organic-chemistry.orgacs.org Mechanistic investigations into newer synthetic methods have proposed the involvement of key intermediates like the azidyl radical, which is generated from an azide source and an oxidant like a hypervalent iodine reagent. acs.orgorganic-chemistry.org

Table 2: Techniques for Mechanistic Elucidation of Carbamoyl Azide Chemistry

| Technique | Application | Key Findings/Insights |

|---|---|---|

| Matrix-Isolation IR Spectroscopy | Photolysis of carbamoyl azides | Direct detection of the carbamoylnitrene intermediate in its triplet ground state. uq.edu.au |

| Quantum-Chemical Calculations (DFT, CASSCF, etc.) | Decomposition pathways, reaction with nucleophiles | Confirmed carbamoylnitrene as a key intermediate; elucidated reaction pathways and product structures. uq.edu.auacs.orgorganic-chemistry.org |

| Radical Inhibition Studies (e.g., using TEMPO) | Synthesis from aldehydes | Confirmed the involvement of a radical pathway in the C-H bond homolysis of the aldehyde. organic-chemistry.org |

Exploration of New Reactivity Modes and Diverse Synthetic Transformations

Carbamoyl azides are valuable intermediates primarily for their ability to undergo the Curtius rearrangement to form isocyanates. smolecule.comraco.cat However, ongoing research is uncovering novel reactivity patterns that expand their synthetic utility far beyond this classical transformation.

One area of exploration is nitrene transfer reactions. Photocatalytic strategies using blue light and iridium catalysts can activate carbamoyl azides to generate the corresponding nitrenes under mild conditions. nih.gov This enables subsequent C-H insertion reactions to stereospecifically access novel heterocyclic structures like N-trifluoromethyl imidazolidinones. nih.gov Similarly, Ir(III)-catalyzed C-H amidation under mechanochemical (ball-milling) conditions allows for the controlled generation of acyl nitrene species, suppressing the competing Curtius rearrangement that often plagues thermal, solution-based methods. yonsei.ac.kr

The reaction of carbamoyl azides with various nucleophiles is also a fertile ground for discovery. Their reaction with hydroxylamine has been optimized to produce N-hydroxyureas, compounds with significant biological activity, while minimizing byproducts. organic-chemistry.orgacs.org The reactivity of carbamoyl azides has also been found to be similar to isocyanates in their reaction with organolithium reagents, providing a route to amides. raco.catbeilstein-journals.org

Table 3: Emerging Synthetic Transformations of Carbamoyl Azides

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Photocatalytic C-H Insertion | Blue Light, [Ir] photocatalyst | Cyclic N-Trifluoromethyl Ureas |

| Mechanochemical C-H Amidation | [Ir(III)] catalyst, Ball-milling | Amides |

| Nucleophilic Addition | Hydroxylamine, Base | N-Hydroxyureas |

| Nucleophilic Addition | n-Butyllithium (n-BuLi) | Amides |

Methodological Advancements in Scalable Synthesis and Process Chemistry

Translating novel synthetic methods from the laboratory bench to industrial-scale production presents significant challenges, particularly when dealing with potentially energetic compounds like azides. Future research will focus on developing robust, safe, and scalable processes.

The use of continuous flow microreactors is a key advancement in this area. beilstein-journals.org Performing reactions in microreactors offers superior control over reaction temperature and residence time, and significantly enhances safety by minimizing the volume of hazardous reagents and intermediates, such as iodine azide, handled at any given moment. raco.catbeilstein-journals.org This technology has been successfully applied to convert aromatic aldehydes into carbamoyl azides. raco.catbeilstein-journals.org

Methodologies that are inherently scalable are also highly sought after. For example, the one-pot synthesis from aldehydes using iodobenzene (B50100) dichloride and sodium azide is described as operationally simple and scalable. organic-chemistry.org Likewise, the palladium-catalyzed azidocarbonylation can be conducted on a mole scale. researchgate.net

Mechanochemistry, using techniques like high-speed ball milling, is emerging as a sustainable and scalable alternative to traditional solvent-based synthesis. yonsei.ac.kr This solvent-free approach not only improves the green metrics of a process but can also enhance reactivity and selectivity, as demonstrated in the Ir(III)-catalyzed C-H amidation, which effectively controls the unstable acyl azide intermediate. yonsei.ac.kr

Table 4: Methodological Advancements for Scalable and Process Chemistry

| Methodology | Key Features | Advantages for Scalability & Process Safety |

|---|---|---|